molecular formula C28H25N5OS B4767042 11,13-dimethyl-4-[3-[(4-propan-2-ylphenoxy)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

11,13-dimethyl-4-[3-[(4-propan-2-ylphenoxy)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B4767042
M. Wt: 479.6 g/mol
InChI Key: ATYZWAGRIUTTPW-UHFFFAOYSA-N
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Description

11,13-dimethyl-4-[3-[(4-propan-2-ylphenoxy)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

The synthesis of 11,13-dimethyl-4-[3-[(4-propan-2-ylphenoxy)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of key starting materials, which include various aromatic compounds and thiadiazole derivatives.

    Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts.

    Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

11,13-dimethyl-4-[3-[(4-propan-2-ylphenoxy)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings, typically using halogenating agents or nucleophiles.

    Common Reagents and Conditions: The reactions often require specific reagents and conditions, such as the use of hydrazonoyl halides and potassium thiocyanate for thiadiazole synthesis.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted aromatic compounds and thiadiazole derivatives.

Scientific Research Applications

11,13-dimethyl-4-[3-[(4-propan-2-ylphenoxy)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene has several scientific research applications:

Mechanism of Action

The mechanism of action of 11,13-dimethyl-4-[3-[(4-propan-2-ylphenoxy)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

11,13-dimethyl-4-[3-[(4-propan-2-ylphenoxy)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene can be compared with other similar compounds:

Properties

IUPAC Name

11,13-dimethyl-4-[3-[(4-propan-2-ylphenoxy)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5OS/c1-16(2)20-8-10-22(11-9-20)34-14-19-6-5-7-21(13-19)26-31-27-25-24(29-15-33(27)32-26)23-17(3)12-18(4)30-28(23)35-25/h5-13,15-16H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYZWAGRIUTTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5=CC=CC(=C5)COC6=CC=C(C=C6)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11,13-dimethyl-4-[3-[(4-propan-2-ylphenoxy)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
Reactant of Route 2
Reactant of Route 2
11,13-dimethyl-4-[3-[(4-propan-2-ylphenoxy)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
Reactant of Route 3
Reactant of Route 3
11,13-dimethyl-4-[3-[(4-propan-2-ylphenoxy)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
Reactant of Route 4
Reactant of Route 4
11,13-dimethyl-4-[3-[(4-propan-2-ylphenoxy)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
Reactant of Route 5
Reactant of Route 5
11,13-dimethyl-4-[3-[(4-propan-2-ylphenoxy)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
Reactant of Route 6
Reactant of Route 6
11,13-dimethyl-4-[3-[(4-propan-2-ylphenoxy)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

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